N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as naphthalene derivatives and isoindole derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include:
- Naphthalene-2-carboxylic acid
- Phosgene or other carbonylating agents
- Ammonia or amines for amide formation
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s aromatic rings and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar aromatic ring structures.
Isoindole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of naphthalene and isoindole moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C36H23N3O4 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C36H23N3O4/c40-33(37-28-15-12-22-6-1-3-8-24(22)18-28)26-10-5-11-30(20-26)39-35(42)31-17-14-27(21-32(31)36(39)43)34(41)38-29-16-13-23-7-2-4-9-25(23)19-29/h1-21H,(H,37,40)(H,38,41) |
InChI Key |
RBOZBZYWOLKUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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